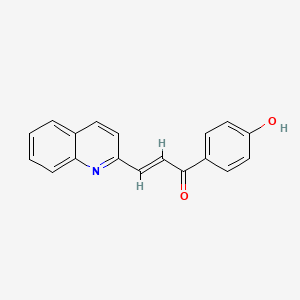

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one, also known as 4-Hydroxychalcone, is a naturally occurring flavonoid that is found in various plants. It has been extensively studied for its potential therapeutic properties and has shown promising results in various scientific research studies.

Scientific Research Applications

Chemoenzymatic Synthesis and Antitumor Activity

Chemoenzymatic synthesis using lipase-catalyzed resolution has led to the discovery of novel derivatives with significant antitumor activity. These compounds, including enantiomerically pure forms, have shown effectiveness in inhibiting tumor cell growth in vitro, specifically against human neuroblastoma and lung carcinoma cell lines. This approach highlights the therapeutic potential of these compounds in cancer treatment (Nagarapu et al., 2011).

Antiproliferative Evaluation Against Cancer Cells

Studies on 3-phenylquinolinylchalcone derivatives, closely related to the queried compound, have demonstrated antiproliferative activities. These studies identified lead compounds active against non-small cell lung cancers and breast cancers, indicating the role of these derivatives in developing new cancer therapies. The mechanisms include cell cycle arrest and activation of apoptosis pathways (Tseng et al., 2013).

Novel Derivatives as Anticancer Agents

The synthesis and evaluation of novel quinolin-2-one derivatives have shown promising anticancer activity against specific cell lines, suggesting the potential of these compounds as anticancer agents. The research focuses on the development of these derivatives through nucleophilic addition and their in vitro efficacy against cancer cell lines, providing insights into their therapeutic potential (Desai et al., 2017).

Psychopharmacological Activity

Investigations into the psychopharmacological activity of quinolin-2-one derivatives highlight their antidepressant effects. The synthesis involves the Mannich reaction and molecular docking studies, with specific compounds showing potent antidepressant activity in preclinical models. This research avenue explores the psychiatric applications of these compounds (Emmie de et al., 2019).

Antitubercular Evaluation

The development of aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones through catalyzed condensation has opened new pathways for antitubercular agents. These compounds have been evaluated for their in vitro activity against Mycobacterium tuberculosis, with some showing significant efficacy. The findings contribute to the search for new treatments against tuberculosis (Kantevari et al., 2011).

properties

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-quinolin-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-16-10-6-14(7-11-16)18(21)12-9-15-8-5-13-3-1-2-4-17(13)19-15/h1-12,20H/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEKRMLPVTWKTN-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2520146.png)

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2520149.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2520151.png)

![N-[(1-Methylindazol-6-yl)methyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2520153.png)

![3-((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2520157.png)

![N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2520158.png)

![Ethyl 4-fluoro-3-{[(4-fluorophenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2520163.png)

![2-chloro-6-fluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2520167.png)